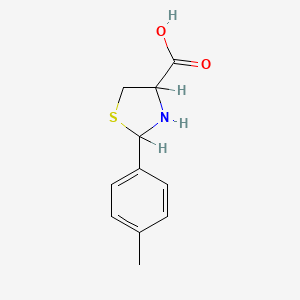

2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Descripción general

Descripción

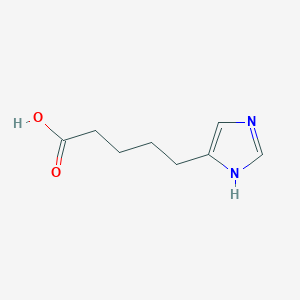

The compound “2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic molecule. It likely contains a thiazolidine core (a five-membered ring containing nitrogen and sulfur), a carboxylic acid group (-COOH), and a 4-methylphenyl group (a benzene ring with a methyl group at the 4th position) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions .Chemical Reactions Analysis

The compound may undergo various chemical reactions typical of carboxylic acids and aromatic compounds. For example, the carboxylic acid group can participate in esterification reactions, and the aromatic ring can undergo electrophilic aromatic substitution .Aplicaciones Científicas De Investigación

Prodrug Characteristics

- 2-Substituted thiazolidine-4(R)-carboxylic acids are explored as prodrugs of L-cysteine. They show protective effects against hepatotoxic deaths in mice caused by acetaminophen. The study suggests these compounds release L-cysteine in vivo through nonenzymatic ring opening followed by solvolysis (Nagasawa et al., 1984).

Synthesis and Chemical Behavior

- Research on thiazolidine-2,4-dicarboxylic acid and its esters shows insights into their synthesis and in-solution behavior. The study provides understanding of their reaction mechanisms and potential for further chemical applications (Refouvelet et al., 1994).

Application in Organic Synthesis

- The synthesis of 2-substituted 1,3-benzoselenazoles is facilitated by the reaction of thiazolidine-4-carboxylic acid with various carboxylic acids. This study presents a practical method for synthesizing these compounds, significant in organic chemistry (Radatz et al., 2014).

Anticancer Research

- Tetra-substituted phthalocyanines bearing thiazolidine derivatives have been synthesized and evaluated for anticancer activity. The study explores their effectiveness on different cancer cell lines and uses molecular docking studies for analysis (Bilgiçli et al., 2021).

Geriatric Medicine

- Thiazolidine-4-carboxylic acid has potential value in geriatric medicine, particularly in slowing the aging process and prolonging life span in mammals. The compound shows revitalizing effects on age-related biochemical variables of blood and tissues (Weber et al., 1982).

Antimicrobial Applications

- Studies have been conducted on the antimicrobial evaluation of thiazolidine derivatives, showing significant biological activity against various microorganisms. These findings have implications for the development of new antimicrobial agents (Deep et al., 2014).

Supramolecular Aggregation Behavior

- The aggregation behavior of thiazolidine-4-carboxylic acid derivatives has been explored to understand the formation of molecular assemblies. These findings have potential applications in biosensing, gas storage, and template catalysis (Jagtap et al., 2018).

Propiedades

IUPAC Name |

2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-7-2-4-8(5-3-7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRWLFRKMUVNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60986210 | |

| Record name | 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

CAS RN |

67189-37-1 | |

| Record name | 4-Thiazolidinecarboxylic acid, 2-(p-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

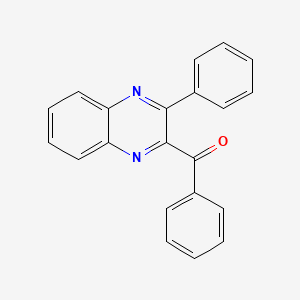

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B1296717.png)

![Tricyclo[4.3.1.13,8]undecan-3-amine](/img/structure/B1296718.png)